1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1 and a 3-phenylpropylamine substituent at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds widely investigated for their kinase inhibitory activity, particularly against targets like Src-family kinases, which are implicated in cancer and neurodegenerative diseases.
Properties
Molecular Formula |
C20H18ClN5 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c21-16-9-4-10-17(12-16)26-20-18(13-25-26)19(23-14-24-20)22-11-5-8-15-6-2-1-3-7-15/h1-4,6-7,9-10,12-14H,5,8,11H2,(H,22,23,24) |
InChI Key |
AHVKDAUIFMCJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, base catalysts, and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. In pharmacological evaluations, it has been reported to reduce edema in animal models, indicating its effectiveness in managing inflammatory conditions .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. The antimicrobial activity suggests that this compound could be explored for developing new antibiotics or treatments for infectious diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the reaction of aminopyrazole derivatives with appropriate substituents. This synthetic approach allows for the exploration of new derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- A study evaluated the acute toxicity of various pyrazolo[3,4-d]pyrimidine compounds and found that they exhibited lower ulcerogenic activities compared to conventional anti-inflammatory drugs like Diclofenac® .
- Another investigation reported that compounds containing the pyrazolo[3,4-d]pyrimidine nucleus could act as effective inhibitors of specific protein kinases involved in cancer progression, further supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
The pyrazolo[3,4-d]pyrimidine scaffold is conserved across analogs, but substitutions at positions 1 and 4 dictate functional differences:
*Calculated based on formula C₁₈H₁₆ClN₅.
Substituent Impact
- Morpholinylpropyl (): Introduces a polar, hydrogen-bond-capable group, likely improving aqueous solubility compared to the phenylpropyl chain in the target compound .
- Fluorobenzyl (): The 4-fluorobenzyl group in S29 leverages fluorine’s electronegativity for stronger hydrophobic and electrostatic interactions in binding pockets .
Kinase Inhibition
- SI388 (): Demonstrated Src kinase inhibition with IC₅₀ values in the nanomolar range. The methylthio group at position 6 likely contributes to ATP-binding pocket interactions .
- S29 (): Exhibited selective activity against neuroblastoma cell lines (SK-N-BE(2)) at 5.74 ng/mL, attributed to its dual chloro and fluorobenzyl substituents .
- Morpholinylpropyl Analog (): While biological data is absent, morpholine-containing analogs are frequently associated with improved pharmacokinetics and blood-brain barrier penetration .
Therapeutic Potential
- Neuroblastoma (S29): GO nanosheets loaded with S29 showed minimal side effects, suggesting structural optimizations for targeted delivery .
Analytical Data
- NMR and IR (): Key signals (e.g., NH stretches at ~3156 cm⁻¹ in SI388) confirm amine and sulfur group presence, critical for structural validation .
Data Table: Key Analog Comparisons
Biological Activity
1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This compound features a unique structure that includes a chlorophenyl group and a phenylpropyl side chain, contributing to its potential in medicinal chemistry.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been explored for their ability to inhibit tumor growth. A study indicated that compounds from this class exhibited significant antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents . The structure-activity relationship (SAR) analyses revealed that specific substitutions on the pyrazole ring enhance potency against cancer cells.
- Monoamine Oxidase Inhibition : Research has shown that certain pyrazole derivatives act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-A. These inhibitors are of interest for their potential use in treating depression and anxiety disorders . The selectivity and potency of these compounds make them valuable candidates for further development.
- NADPH Oxidase Inhibition : Some pyrazolo derivatives have been identified as inhibitors of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This inhibition is significant as it can lead to reduced oxidative stress and inflammation .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the pyrazolo[3,4-d]pyrimidine framework. The presence of the chlorophenyl and phenylpropyl groups is crucial for enhancing biological activity.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Target | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| MAO-A Inhibition | Selective inhibition | |
| NADPH Oxidase Inhibition | Reduction of oxidative stress |
Case Studies and Research Findings
- Antiproliferative Activity : A series of pyrazolo derivatives were synthesized and evaluated against human cancer cell lines such as SGC-7901, A549, and HT-1080. One compound demonstrated an IC50 value between 0.076 and 0.12 μM, indicating potent activity comparable to established anticancer drugs .
- Selectivity for MAO-A : In a study focusing on MAO inhibition, several synthesized compounds showed high selectivity for MAO-A over MAO-B with a selectivity index ranging from 10,000 to 16,250. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .
- Inhibition Studies : The evaluation of NADPH oxidase inhibitors highlighted the potential of pyrazolo derivatives in managing conditions characterized by oxidative stress. The ability to inhibit this enzyme suggests therapeutic implications in diseases like hypertension and chronic inflammatory disorders .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, the aromatic protons of the 3-chlorophenyl group appear as doublets at δ 7.5–8.2 ppm, while the N-(3-phenylpropyl) chain shows triplet signals near δ 3.7 ppm .
- IR Spectroscopy : Detect functional groups like NH (stretching at ~3300 cm⁻¹) and C-Cl (750–800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected at ~393.12 g/mol) .
- HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water mobile phases .
How can computational methods aid in designing novel pyrazolo[3,4-d]pyrimidine derivatives with enhanced bioactivity?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) for predicting reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol) .
- Reaction Path Prediction : Tools like ICReDD integrate computational and experimental data to optimize reaction conditions, reducing trial-and-error synthesis time .
How can researchers resolve contradictions in biological activity data among structurally similar derivatives?
Advanced Research Question
Contradictions often arise from subtle structural variations. For example:
- Substituent Effects : A 4-chlorophenyl group may enhance anti-inflammatory activity compared to 3-methylphenyl due to increased lipophilicity and target binding .
- Methodological Variability : Standardize assays (e.g., MIC for antimicrobial studies) and control solvent effects (DMSO concentrations ≤1% v/v) .
- Data Normalization : Use positive controls (e.g., ibuprofen for anti-inflammatory assays) to calibrate activity metrics across studies .
What strategies are effective for introducing diverse substituents at the N1 and C3 positions of pyrazolo[3,4-d]pyrimidine cores?
Advanced Research Question
- N1 Functionalization :
- Alkylation: React pyrazolo[3,4-d]pyrimidin-4-amine with alkyl halides in polar aprotic solvents (DMF or DMSO) at 80–100°C .
- Buchwald-Hartwig Amination: Couple aryl/alkyl amines using Pd catalysts (e.g., XPhos-Pd-G3) and KOtBu in dioxane .
- C3 Modification :
What are the challenges in scaling up pyrazolo[3,4-d]pyrimidine synthesis, and how can they be mitigated?
Advanced Research Question
- Solvent Volume : Large-scale reactions may require switching from DMF to toluene or ethanol for cost and safety .
- Catalyst Loading : Reduce Pd catalyst concentrations (0.5–1 mol%) by optimizing ligand systems (e.g., XPhos vs. SPhos) .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) to improve yield and scalability .
How do electronic effects of substituents influence the reactivity of pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 3-phenyl position increases electrophilicity at C4, enhancing nucleophilic substitution rates .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups on the N-aryl chain improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Hammett Studies : Quantify substituent effects using σ values. For example, σₚ for Cl (-0.23) vs. OCH₃ (-0.27) correlates with reaction kinetics in SNAr mechanisms .
What are the best practices for ensuring reproducibility in pyrazolo[3,4-d]pyrimidine synthesis?
Basic Research Question
- Moisture Control : Use anhydrous solvents (e.g., acetonitrile stored over molecular sieves) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Catalyst Activation : Pre-dry Pd catalysts (e.g., Pd₂(dba)₃) at 60°C under vacuum to remove residual solvents .
- Analytical Consistency : Validate NMR spectra against published data (e.g., ¹³C signals for pyrimidine carbons at δ 150–160 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
